molecular formula C35H34N2O7 B557599 Fmoc-Gln(Dod)-OH CAS No. 113534-17-1

Fmoc-Gln(Dod)-OH

Cat. No.: B557599
CAS No.: 113534-17-1
M. Wt: 594.7 g/mol
InChI Key: LATICJFEOIZOBM-HKBQPEDESA-N
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Description

Fmoc-Gln(Dod)-OH, also known as Nα-Fmoc-Nδ-(4,4′-dimethoxybenzhydryl)-L-glutamine 4-benzyloxybenzyl ester, is a compound used primarily in solid-phase peptide synthesis. It is a derivative of L-glutamine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and a 4,4′-dimethoxybenzhydryl (Dod) group at the δ-position. This compound is valuable in the synthesis of peptides due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-Gln(Dod)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to add a specific amino acid, in this case, glutamine (Gln), to the peptide chain in a controlled manner.

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a protecting group for the amino group, and Dod is a protecting group for the side chain of glutamine. These protecting groups prevent unwanted side reactions during the synthesis process.

Pharmacokinetics

It’s worth noting that the compound is usually bound to a resin during synthesis, which can impact its distribution and elimination

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can impact the efficiency of the peptide synthesis . Furthermore, the choice of solvents can also affect the synthesis process . In recent years, there has been a push towards using greener solvents in solid-phase peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Gln(Dod)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is complex and involves the formation of peptide bonds.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis . It participates in binding interactions with biomolecules, contributes to enzyme activation, and influences changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the peptide synthesis process . It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are related to its role in peptide synthesis . It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Dod)-OH typically involves the protection of the amino and carboxyl groups of L-glutamine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Dod group is then attached using 4,4′-dimethoxybenzhydryl chloride under basic conditions. The final product is purified through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gln(Dod)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Dod group can be cleaved under acidic conditions.

    Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Dod removal.

    Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Major Products Formed:

    Deprotected Glutamine: Removal of the Fmoc and Dod groups yields free L-glutamine.

    Peptides: Coupling reactions result in the formation of peptide chains with this compound as a building block.

Scientific Research Applications

Fmoc-Gln(Dod)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is a key reagent in the synthesis of peptides and proteins, facilitating the study of their structure and function.

    Biology: Used in the preparation of peptide-based probes and inhibitors for biological assays.

    Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.

    Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.

Comparison with Similar Compounds

    Fmoc-Gln(Trt)-OH: Another protected glutamine derivative with a trityl (Trt) group instead of Dod.

    Fmoc-Gln(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for protection.

    Fmoc-Gln(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness: Fmoc-Gln(Dod)-OH is unique due to the specific combination of Fmoc and Dod protecting groups, which offer distinct advantages in terms of stability and ease of removal. The Dod group provides robust protection under a variety of conditions, making it suitable for complex peptide synthesis.

Properties

IUPAC Name

(2S)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATICJFEOIZOBM-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561678
Record name N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113534-17-1
Record name N-[Bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113534-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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